

# Application Note: Synthesis of Diallyl Phthalate Using Allyl Alcohol

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Compound of Interest		
Compound Name:	Allyl alcohol	
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AN-DAP-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of diallyl phthalate (DAP) through the esterification of phthalic anhydride with **allyl alcohol**. It includes the reaction mechanism, a step-by-step experimental procedure, data presentation in tabular format, and essential safety guidelines. Diagrams illustrating the reaction pathway and experimental workflow are provided for clarity.

#### Introduction

Diallyl phthalate (DAP) is an organic compound widely used as a crosslinking agent and a reactive plasticizer in the production of thermosetting resins.[1][2] Unlike conventional plasticizers that can leach out over time, DAP covalently binds into the polymer matrix during curing, resulting in a rigid, heat-resistant material with excellent dimensional stability and electrical insulation properties.[2][3][4] These characteristics make DAP-based polymers suitable for high-performance applications in electrical components, construction materials, and UV-curable inks.[1][4]

The synthesis of DAP is typically achieved through the esterification of phthalic anhydride with **allyl alcohol**.[2][5] The reaction proceeds in two main steps: a rapid initial reaction to form monoallyl phthalate, followed by a second, slower esterification to yield the final diallyl



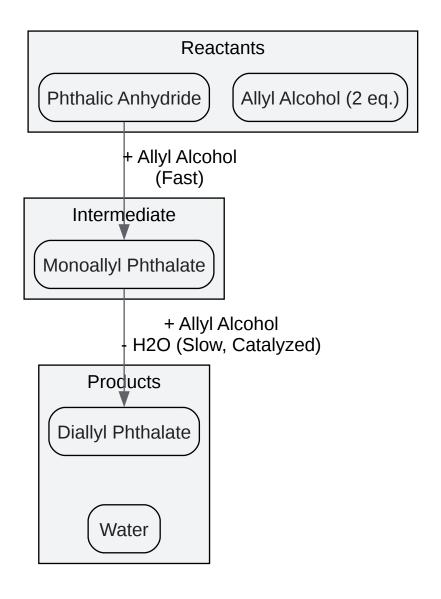
phthalate product.[6][7] This process is often catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

#### **Reaction Mechanism and Synthesis Pathway**

The overall reaction involves the esterification of one mole of phthalic anhydride with two moles of **allyl alcohol** to produce one mole of diallyl phthalate and one mole of water.[5]

Chemical Equation:  $C_6H_4(CO)_2O + 2 CH_2=CHCH_2OH \rightarrow C_6H_4(CO_2CH_2CH=CH_2)_2 + H_2O$ 

The reaction is typically catalyzed by a Lewis acid or a protic acid, such as p-toluenesulfonic acid or sulfuric acid.[8][9] The use of a polymerization inhibitor is crucial to prevent the self-polymerization of **allyl alcohol** and the product at elevated temperatures.[8]





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Caption: Reaction pathway for the synthesis of Diallyl Phthalate.

## **Experimental Protocol**

This protocol describes a general laboratory-scale procedure for synthesizing diallyl phthalate. Reaction conditions may be optimized for yield and purity.[8][10]

- 3.1 Materials and Reagents
- Phthalic Anhydride (1.0 mol, 148.1 g)
- Allyl Alcohol (2.2 mol, 127.8 g, ~150 mL)
- Lewis Acid Catalyst (e.g., Phosphorus Trichloride, 0.03 mol, 4.1 g) or Protic Acid (e.g., p-Toluenesulfonic acid)[8][9]
- Polymerization Inhibitor (e.g., Hydroquinone monomethyl ether, MEHQ, 0.6 g)[8]
- Toluene or Benzene (as azeotropic solvent for water removal)
- 5% Sodium Bicarbonate Solution
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Ethyl Acetate (for extraction)
- 3.2 Apparatus
- 1L Four-neck round-bottom flask
- Heating mantle with magnetic stirrer and stir bar
- Reflux condenser
- Dean-Stark apparatus



- Thermometer
- Nitrogen inlet/outlet
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup

#### 3.3 Synthesis Procedure

- Reactor Setup: Assemble the four-neck flask with the heating mantle, magnetic stirrer, reflux condenser connected to the Dean-Stark trap, thermometer, and nitrogen inlet. Ensure the system is under a slow, steady flow of inert gas (nitrogen).
- Charging Reactants: To the flask, add phthalic anhydride (148.0 g), **allyl alcohol** (116.0 g, 2.0 mol), the polymerization inhibitor (0.6 g), and the azeotropic solvent (e.g., toluene).[8]
- Catalyst Addition: Begin stirring the mixture. Slowly add the Lewis acid catalyst (e.g., 4.0 g phosphorus trichloride) while keeping the reaction temperature below 20°C using an ice bath if necessary.[8]
- First Stage Reaction: After catalyst addition, heat the mixture to 60°C and maintain this temperature for approximately 1.5 hours.[8] Water will begin to collect in the Dean-Stark trap.
- Second Stage Reaction: After the initial phase, add the remaining **allyl alcohol** (11.6 g, 0.2 mol) and more catalyst (e.g., 2.0 g phosphorus trichloride).[8] Increase the temperature to 80-125°C and continue refluxing for another 1-2 hours, or until no more water is collected in the trap.[8][10] Monitor the reaction's completion via Thin Layer Chromatography (TLC).[10]
- Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
- Work-up and Purification:
  - Transfer the reaction mixture to a separatory funnel.

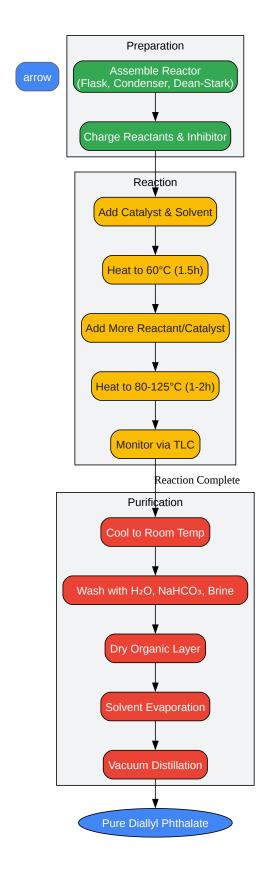
#### Methodological & Application





- Wash the organic phase sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.[8]
- Separate the organic layer and dry it over anhydrous sodium sulfate.[8]
- Filter off the drying agent and remove the solvent (toluene/excess allyl alcohol) using a rotary evaporator.
- Final Purification: Purify the resulting crude diallyl phthalate (a pale-yellow oil) by vacuum distillation (e.g., 120–130°C at 8 mmHg) to obtain the final, colorless product.[8]





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Caption: Experimental workflow for Diallyl Phthalate synthesis.



### **Data Presentation**

Quantitative data for diallyl phthalate and typical reaction parameters are summarized below.

Table 1: Physical and Chemical Properties of Diallyl Phthalate

Property	Value	Reference(s)
Molecular Formula	C14H14O4	[1]
Molecular Weight	246.26 g/mol	[1][11]
Appearance	Clear, pale-yellow oily liquid	[1][11]
Odor	Mild lachrymator	[11]
Density	1.121 g/mL at 25 °C	[1]
Boiling Point	165-167 °C at 5 mmHg	[1]
Flash Point	166 °C	[1]
Refractive Index	n20/D 1.519	[1]

| Water Solubility | 45 to 182 mg/L |[1] |

Table 2: Typical Reaction Parameters for Diallyl Phthalate Synthesis

Parameter	Value	Reference(s)
Reactant Molar Ratio (PA:AA)	1:2.2	[8]
Catalyst	Lewis Acid or Protic Acid	[8][12]
Polymerization Inhibitor	MEHQ	[8]
Temperature	60 - 125 °C	[8][10]
Reaction Time	2.5 - 7 hours	[8][10]

| Typical Yield |  $\sim$ 95 - 99% |[8][10] |



Table 3: <sup>1</sup>H NMR Spectroscopic Data for Diallyl Phthalate (90 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity / Assignment	Reference(s)
7.72 - 7.51	(m, 4H, Aromatic)	[11]
6.05 - 5.80	(m, 2H, -CH=CH <sub>2</sub> )	[11]
5.48 - 5.17	(m, 4H, -CH=CH <sub>2</sub> )	[11]

| 4.83 - 4.74 | (d, 4H, -O-CH<sub>2</sub>-) |[11] |

## **Safety Precautions**

Handling the chemicals involved in this synthesis requires strict adherence to safety protocols due to their hazardous nature.[13][14]

- General Precautions: Conduct the entire procedure in a well-ventilated fume hood. Avoid
  inhalation of vapors and contact with skin and eyes.[13] Use personal protective equipment
  (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant
  gloves.[14]
- Allyl Alcohol: Highly hazardous. Fatal if inhaled or in contact with skin, and toxic if swallowed.[15] It is a highly flammable liquid and vapor.[15] Handle with extreme caution, ensuring no ignition sources are present.[16]
- Phthalic Anhydride: Causes skin irritation, serious eye damage, and may cause respiratory irritation and allergic skin reactions.[7] Avoid inhaling dust.
- Diallyl Phthalate: Harmful if swallowed or inhaled and may cause an allergic skin reaction.
   [17] It is a lachrymator (irritates the eyes).[13] Suspected of causing genetic defects.[14]
- Spills and Waste Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[16] Do not allow chemicals to enter drains.[14] Dispose of all chemical waste according to institutional and local regulations.[17]



## **Characterization of Diallyl Phthalate**

The identity and purity of the synthesized diallyl phthalate can be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm the chemical structure.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.
- Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
- Differential Scanning Calorimetry (DSC): Can be used to study the thermal properties and curing behavior of the DAP monomer and its prepolymers.[18]

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